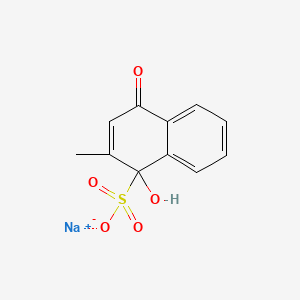
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate is an organic compound with the molecular formula C12H9NaO4S. It is a sodium salt derivative of a naphthalene sulfonate, characterized by the presence of a hydroxy group, a methyl group, and a keto group on the naphthalene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate typically involves the sulfonation of 1-hydroxy-2-methyl-4-oxonaphthalene. The reaction is carried out by treating the naphthalene derivative with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions generally include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the naphthalene derivative is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization or precipitation methods. The final product is purified to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and keto groups play a crucial role in binding to active sites, while the sulfonate group enhances solubility and facilitates transport across biological membranes. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2-methyl-4-oxonaphthalene: Lacks the sulfonate group, making it less soluble in water.
Sodium 1-hydroxy-2-methyl-4-oxonaphthalene-2-sulfonate: Similar structure but with the sulfonate group at a different position, affecting its reactivity and applications.
1-Hydroxy-2-methyl-4-oxonaphthalene-1-sulfonic acid: The acid form of the compound, which is less stable compared to the sodium salt.
Uniqueness
Sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate is unique due to its combination of functional groups that confer distinct chemical properties. The presence of the sulfonate group enhances its solubility and reactivity, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
99332-89-5 |
|---|---|
Molekularformel |
C11H9NaO5S |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
sodium;1-hydroxy-2-methyl-4-oxonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O5S.Na/c1-7-6-10(12)8-4-2-3-5-9(8)11(7,13)17(14,15)16;/h2-6,13H,1H3,(H,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
XTSOGVSBOZTNME-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=O)C2=CC=CC=C2C1(O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)
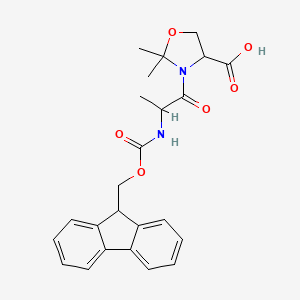
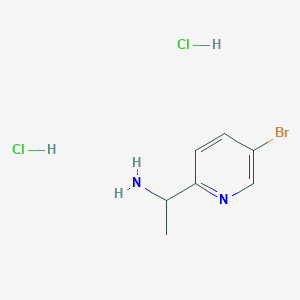
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)

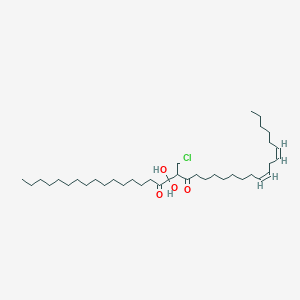
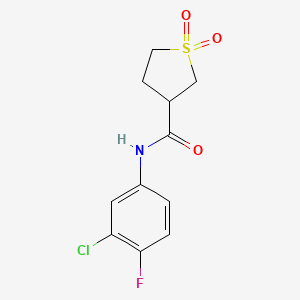
![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
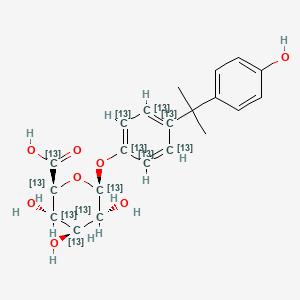
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide](/img/structure/B13402882.png)
